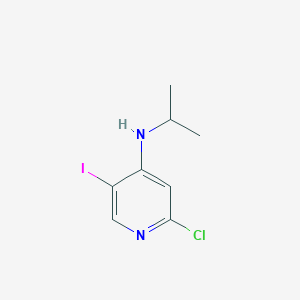

2-Chloro-5-iodo-N-isopropylpyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-5-iodo-N-isopropylpyridin-4-amine: is a chemical compound with the molecular formula C8H10ClIN2 and a molecular weight of 296.54 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of chlorine and iodine atoms at the 2nd and 5th positions of the pyridine ring, respectively, and an isopropyl group attached to the nitrogen atom at the 4th position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-iodo-N-isopropylpyridin-4-amine typically involves multi-step organic reactions. One common method includes the halogenation of pyridine derivatives followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: 2-Chloro-5-iodo-N-isopropylpyridin-4-amine is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules and in the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals .

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-N-isopropylpyridin-4-amine involves its interaction with specific molecular targets. The presence of halogen atoms can influence its binding affinity and reactivity with enzymes and receptors. The isopropyl group attached to the nitrogen atom can affect its lipophilicity and membrane permeability, impacting its biological activity .

Comparison with Similar Compounds

- 2-Chloro-5-bromo-N-isopropylpyridin-4-amine

- 2-Chloro-5-fluoro-N-isopropylpyridin-4-amine

- 2-Chloro-5-iodo-N-methylpyridin-4-amine

Comparison: Compared to its analogs, 2-Chloro-5-iodo-N-isopropylpyridin-4-amine exhibits unique reactivity due to the presence of iodine, which is a larger and more polarizable halogen. This can result in different reaction pathways and products. Additionally, the isopropyl group can influence its steric and electronic properties, making it distinct from compounds with other substituents .

Biological Activity

2-Chloro-5-iodo-N-isopropylpyridin-4-amine is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including pharmacology and agrochemistry.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with chlorine and iodine atoms, as well as an isopropyl group attached to the nitrogen atom. This unique structure contributes to its biological activity by influencing its lipophilicity, binding affinity, and reactivity with biological targets.

The biological activity of this compound primarily arises from its interaction with specific molecular targets:

- Enzyme Inhibition : The presence of halogen atoms (chlorine and iodine) enhances the compound's ability to interact with enzymes, potentially inhibiting their activity. This inhibition can modulate various biochemical pathways critical for cell function.

- Receptor Binding : The compound may also bind to specific receptors, affecting downstream signaling pathways. The isopropyl group can enhance membrane permeability, facilitating cellular uptake.

Antimicrobial Activity

Research indicates that halogenated pyridine derivatives, including this compound, exhibit antimicrobial properties. The introduction of halogens into the molecular structure is known to increase antibacterial activity against a range of pathogens.

| Compound | Target Pathogen | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Effective |

| Escherichia coli | Moderate | |

| Mycobacterium tuberculosis | Promising |

The compound has shown efficacy against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent .

Cytotoxicity Studies

In addition to antimicrobial effects, studies have evaluated the cytotoxicity of this compound on various cancer cell lines. Preliminary findings suggest that this compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Moderate cytotoxicity |

| MCF7 (Breast Cancer) | 20 | Selective towards cancer cells |

| Normal Fibroblasts | >50 | Low toxicity |

These results indicate a favorable therapeutic window for further development as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of halogenated pyridine derivatives, including this compound. The results demonstrated that this compound exhibited submicromolar activity against Staphylococcus aureus and was effective against methicillin-resistant strains (MRSA). The structure-activity relationship highlighted the importance of halogen substitution in enhancing antibacterial properties .

Case Study 2: Cancer Cell Line Testing

In vitro tests on cancer cell lines revealed that this compound showed significant cytotoxic effects on HeLa cells with an IC50 value of 15 µM. This suggests potential for development as an anticancer drug. Further studies are needed to elucidate the exact mechanisms behind its selective cytotoxicity .

Properties

IUPAC Name |

2-chloro-5-iodo-N-propan-2-ylpyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClIN2/c1-5(2)12-7-3-8(9)11-4-6(7)10/h3-5H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUIEZOGBBVHSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=NC=C1I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.